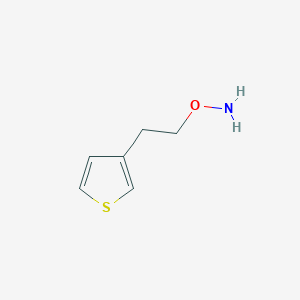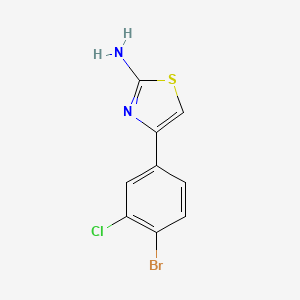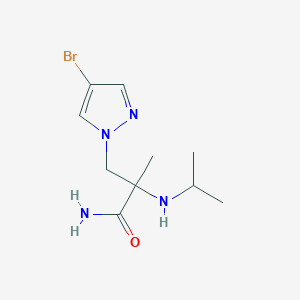
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, denoted by the (1S,2R) configuration, plays a crucial role in its reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone precursor.
Reduction: The indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Continuous Flow Amination: Employing continuous flow reactors for the amination process to increase efficiency and yield.
Crystallization: The final product is often purified through crystallization techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interactions of chiral amines with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-1-amino-2-indanol: Another chiral amine with similar stereochemistry but different functional groups.
(1S,2R)-2-phenylcyclohexanol: A chiral alcohol with comparable stereochemistry.
Uniqueness
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride is unique due to its specific indane structure and the presence of the amine group, which imparts distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1 |
Clave InChI |
NNNCTWOOSYPXJE-NINOIYOQSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H]1N)C=C(C=C2)C.Cl |
SMILES canónico |
CC1CC2=C(C1N)C=C(C=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)




![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)



